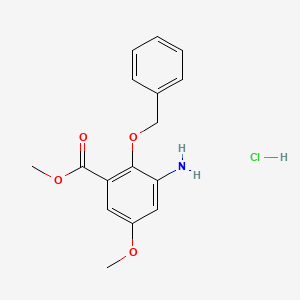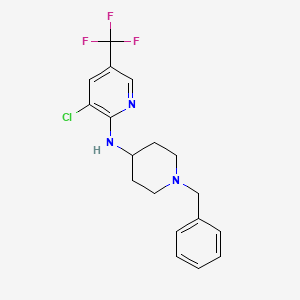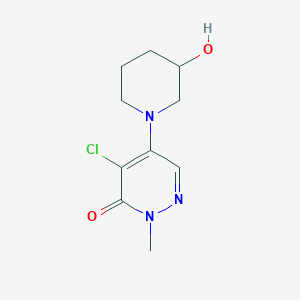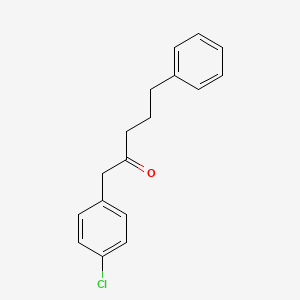![molecular formula C13H8ClFOS B1487674 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde CAS No. 710960-13-7](/img/structure/B1487674.png)
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde
Vue d'ensemble
Description
“2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde” is a chemical compound with the CAS Number: 710960-13-7. It has a molecular weight of 266.72 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H8ClFOS/c14-10-1-4-12 (5-2-10)17-13-6-3-11 (15)7-9 (13)8-16/h1-8H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a low melting solid .Applications De Recherche Scientifique
Chemiluminescence Studies
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde and related compounds have been investigated for their chemiluminescent properties, particularly in the context of base-induced decomposition. Studies involving sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which may include compounds similar to 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde, have shown that these compounds can emit light upon base-induced decomposition. The research provides insights into the potential use of such compounds in chemiluminescent applications, offering a pathway to explore novel chemiluminescent materials with potential use in analytical chemistry and bioimaging (Watanabe et al., 2010).
Molecular Structure Analysis
The molecular structures of compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde have been elucidated using X-ray crystallography. For example, the study of 10-(4-Chlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, a compound with a related structure, revealed its conformation and intermolecular interactions through X-ray analysis. Such investigations contribute to understanding the structural characteristics of these compounds, which is crucial for their application in materials science and pharmaceutical research (Zhao & Teng, 2008).
Synthetic Methodologies
Research into the synthesis of fluorobenzaldehydes, including compounds like 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde, has made significant contributions to the field of organic synthesis. Studies have developed methodologies for synthesizing fluorobenzaldehyde derivatives from chloro-derivatives, providing efficient routes for producing these valuable intermediates for further chemical transformations. Such synthetic approaches are essential for the preparation of fine chemicals, pharmaceuticals, and agrochemicals (Yoshida & Kimura, 1988).
Antioxidant Activity
Derivatives of 4-Fluorobenzaldehyde, structurally related to 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde, have been synthesized and evaluated for their antioxidant activity. The preparation of thiazolidin-4-one derivatives and their subsequent biological evaluation indicated promising antioxidant properties for some compounds. This research highlights the potential therapeutic applications of these compounds as antioxidants, which could be relevant for the development of new antioxidant agents (El Nezhawy et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFOS/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKFOFPSBQPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



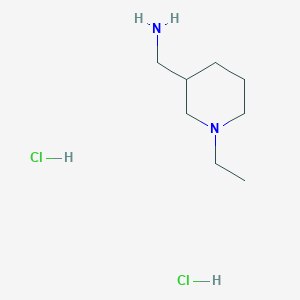
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)
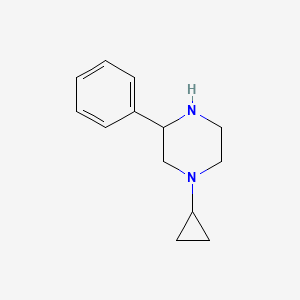
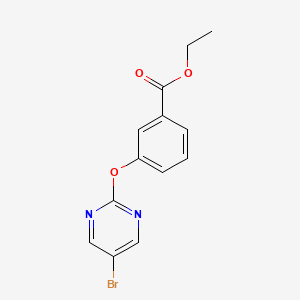
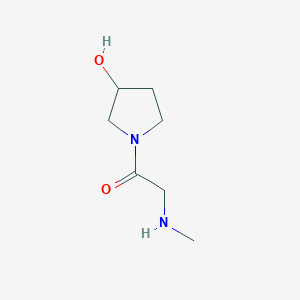
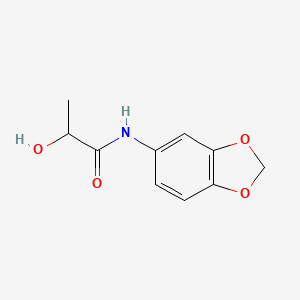
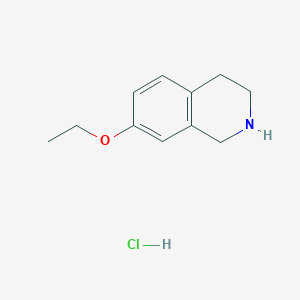
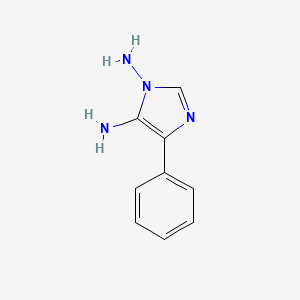
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
